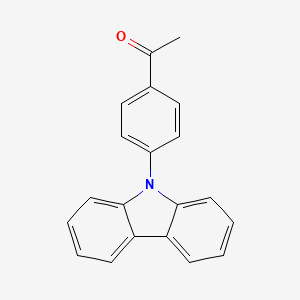

1-(4-(9H-carbazol-9-yl)phenyl)ethanone

Description

Contextualization of Carbazole (B46965) Derivatives in Organic Electronics and Photonics

Carbazole and its derivatives represent a privileged class of heterocyclic aromatic compounds that have garnered significant attention for their applications in organic electronics. nih.gov The carbazole moiety possesses inherent characteristics that make it highly desirable for these technologies. Its rigid, planar structure and electron-rich nature contribute to excellent thermal and morphological stability. researchgate.net Furthermore, carbazole is well-known for its good hole-transporting capabilities, a critical function in many electronic devices. mdpi.comnih.govsigmaaldrich.com

These properties make carbazole derivatives exceptionally versatile building blocks for a range of materials. researchgate.net They are extensively used in the emissive layers of Organic Light-Emitting Diodes (OLEDs), often serving as the host material in which light-emitting guest molecules (dopants) are dispersed. mdpi.comsigmaaldrich.com The high triplet energy of the carbazole unit is particularly advantageous, as it allows for efficient energy transfer to phosphorescent and thermally activated delayed fluorescence (TADF) emitters, preventing energy back-transfer and enhancing device efficiency. mdpi.comresearchgate.net Beyond OLEDs, the unique electroactive and luminescent properties of carbazoles have led to their use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and photorefractive materials. nih.govsigmaaldrich.comresearchgate.net The ease with which the carbazole ring can be chemically modified at its various reactive positions allows for the precise tuning of its electronic and physical properties to meet the specific demands of these applications. mdpi.comnih.gov

Significance of Acetylphenyl-Carbazole Architectures in Modern Materials Science

The strategic design of molecules often involves combining electron-donating (donor) and electron-accepting (acceptor) moieties to create a structure with tailored properties. This "donor-acceptor" (D-A) architecture is a fundamental concept in materials science for developing functional organic materials. In this context, the acetylphenyl-carbazole framework is of particular importance.

The carbazole group acts as a potent electron donor, while the phenyl group substituted with an acetyl (ketone) functional group serves as an electron acceptor. The linkage of these two units creates an intramolecular charge-transfer (ICT) character within the molecule. This D-A design is crucial for developing bipolar materials, which possess the ability to transport both holes (from the donor part) and electrons (from the acceptor part). Balanced charge transport is a key requirement for achieving high efficiency and long operational lifetimes in OLEDs. ktu.edu

Current Research Landscape and Academic Focus on 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

Within the vast family of carbazole derivatives, this compound stands out as a significant molecular entity, primarily functioning as a key intermediate and organic building block for the synthesis of more complex functional materials. researchgate.netcalpaclab.comambeed.com Its structure, which covalently links a carbazole unit to an acetylphenyl group, makes it an ideal precursor for constructing larger, high-performance molecules for organic electronics. lab-chemicals.com

Academic and commercial interest in this compound is evidenced by its classification in supplier catalogs under categories such as "OLED Materials," "Photocatalysts," and "Carbazole Series," highlighting its role in cutting-edge research. ambeed.comlab-chemicals.com For instance, the ketone group in the molecule provides a reactive site for further chemical transformations, such as in the synthesis of novel chalcone (B49325) derivatives through condensation reactions. researchgate.net These resulting chalcones, which extend the conjugation of the system, are investigated for various applications, including as potential new therapeutic agents. researchgate.net

The primary role of this compound is therefore foundational. It provides a readily available, stable platform embodying the essential acetylphenyl-carbazole architecture, enabling researchers to build upon it to create novel host materials, emitters, and other functional molecules for advanced applications.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 142116-85-6 | calpaclab.comcymitquimica.com |

| Molecular Formula | C₂₀H₁₅NO | calpaclab.comlab-chemicals.com |

| Molecular Weight | 285.35 g/mol | calpaclab.comcymitquimica.com |

| Synonyms | 9-(4-Acetylphenyl)-9H-carbazole, 4-(9-Carbazolyl)phenylethanone | calpaclab.comtcichemicals.com |

| Purity | Typically ≥97% | lab-chemicals.comcymitquimica.comamerigoscientific.com |

| Primary Application | Research intermediate, Organic building block | calpaclab.comambeed.com |

Table 2: Reported Synthesis Conditions for this compound

| Reagents | Conditions | Application of Product | Reference |

| NaH, dry DMF | 230 °C, 12 hours, pressure reactor | Precursor for novel N-heterocyclic linked chalcone derivatives | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-carbazol-9-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c1-14(22)15-10-12-16(13-11-15)21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROKJEYKOKZQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433218 | |

| Record name | Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142116-85-6 | |

| Record name | Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Molecular Engineering

Advanced Synthetic Routes for 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

The synthesis of this compound is typically achieved through methods that efficiently form the crucial bond between the carbazole (B46965) nitrogen and the phenyl ring.

Modern synthetic chemistry offers powerful tools for constructing the this compound molecule, primarily through catalytic cross-coupling reactions. These methods are favored for their efficiency and functional group tolerance. The key step is the formation of the C-N bond between the carbazole nitrogen and the 4-acetylphenyl ring.

Prominent among these methods is the Ullmann condensation and its modern counterpart, the Buchwald-Hartwig amination . These palladium- or copper-catalyzed reactions facilitate the coupling of an amine (carbazole) with an aryl halide (e.g., 4-bromoacetophenone or 4-fluoroacetophenone). Research has demonstrated the synthesis of this compound from carbazole and 4-fluoroacetophenone using sodium hydride (NaH) in dry dimethylformamide (DMF) at elevated temperatures in a pressure reactor. researchgate.net

Another significant strategy involves the Suzuki-Miyaura coupling , a palladium-catalyzed reaction between a boronic acid and an organohalide. researchgate.net This can be applied in two ways:

Coupling of 9-(4-bromophenyl)-9H-carbazole with a suitable organoboron reagent to introduce the acetyl group.

Coupling of carbazole-9-boronic acid with 4-bromoacetophenone.

These cross-coupling reactions are fundamental in synthesizing a wide array of carbazole derivatives, allowing for the introduction of various functional groups to tune the molecule's electronic properties. researchgate.netnih.gov

The synthesis of this compound is often embedded within a multi-step sequence, particularly when preparing more complex derivatives. A common and direct approach is the N-arylation of carbazole with 4-haloacetophenone.

A typical multi-step synthesis might first involve the preparation of a functionalized carbazole precursor. For instance, carbazole can be brominated using N-bromosuccinimide, followed by an N-alkylation or N-arylation step. beilstein-journals.org However, for the target molecule, the direct coupling of carbazole and a substituted acetophenone (B1666503) is more straightforward.

The table below summarizes representative conditions for the synthesis of the title compound and related derivatives.

| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Product | Ref |

| N-Arylation | Carbazole, 4-Fluoroacetophenone | NaH, dry DMF | 230 °C, 12 h, pressure reactor | This compound | researchgate.net |

| Suzuki Coupling | (9-Hexylcarbazol-3-yl)boronic acid pinacol (B44631) ester, 2-bromopyridine-5-carbaldehyde | Pd(PPh3)2Cl2, K2CO3 | THF, reflux, 6 h | (9-Hexyl-9H-carbazol-3-yl)(pyridin-3-yl)methanone | beilstein-journals.org |

| Ullmann Reaction | Carbazole, Aryl Halide | Copper-based catalyst | High temperature | N-Arylcarbazole derivative | researchgate.net |

Strategic Functionalization and Derivatization of the this compound Scaffold

The this compound structure is not merely a synthetic target but a versatile platform. Strategic modifications to this core scaffold are employed to fine-tune its electronic and physical properties for specific applications, such as in organic electronics.

The electronic characteristics of the carbazole moiety can be precisely controlled through substitution. researchgate.net While the title compound features a 4-acetylphenyl group at the N-9 position, further modifications can be made to the peripheral positions (e.g., 3, 6) of the carbazole ring or the phenyl ring.

Peripheral Modification : Attaching electron-donating groups (like diarylamines) or electron-withdrawing groups to the 3- and 6-positions of the carbazole core can significantly alter the molecule's HOMO/LUMO energy levels, emission wavelengths, and thermal stability. acs.org For instance, the synthesis of carbazole derivatives with peripheral diarylamines via palladium-catalyzed C-N bond formation results in amorphous materials with high glass transition temperatures (Tg > 120 °C), which is desirable for stable organic light-emitting diodes (OLEDs). acs.org

N-9 Position : The group at the N-9 position has a strong influence on the molecule's properties. The acetylphenyl group in the title compound introduces an electron-withdrawing character. Replacing this with other aryl or alkyl groups can systematically tune the material's charge transport capabilities and solubility.

The this compound core moiety is an excellent building block for creating functional polymers and oligomers. The carbazole unit provides hole-transporting properties, making these materials suitable for various optoelectronic devices.

Researchers have synthesized electrochromic polymers by incorporating a similar structural unit, 1,4-bis((9H-carbazol-9-yl)methyl)benzene (DCB), into polymer chains. mdpi.comresearchgate.net These polymers are typically synthesized via electropolymerization of the monomer onto a conductive substrate like ITO glass. mdpi.com By copolymerizing the carbazole-based monomer with other electroactive units, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), the resulting polymers exhibit tunable electrochromic properties, including different colors and switching speeds. mdpi.com The carbazole group's strong electron-donating nature is key to the low oxidation potentials of these polymers. researchgate.net

| Polymer System | Monomers | Application | Key Finding | Ref |

| Homopolymer | 1,4-bis((9H-carbazol-9-yl)methyl)benzene (DCB) | Electrochromic Devices | Film displays four color variations from bright gray to dark olive green. | mdpi.com |

| Copolymer | DCB and 3,4-ethylenedioxythiophene (EDOT) | Flexible Electrochromic Devices | Copolymerization tunes optical contrast and switching kinetics. | mdpi.comresearchgate.net |

Incorporating the Compound into Donor-Acceptor (D-π-A) Systems

The inherent structure of this compound lends itself to the design of Donor-π-Acceptor (D-π-A) systems, which are crucial for applications in organic electronics, including photovoltaics and OLEDs.

Inherent D-π-A Character : In the title compound, the carbazole unit acts as the electron donor (D) , the phenyl ring serves as the conjugated π-bridge , and the acetyl group (-C(O)CH3) functions as a mild electron acceptor (A) .

Building Block for Advanced D-A Materials : This fundamental D-π-A structure can be extended. The carbazole-phenyl moiety can be used as a donor segment and linked to stronger acceptor units to create materials with pronounced charge-transfer characteristics. For example, carbazole donors have been combined with acceptors like 1,3,4-oxadiazole (B1194373) or anthraquinone (B42736) to develop new electron transport materials and luminescent compounds. rsc.orgresearchgate.net The design of such molecules, often with an A–D–A′ or D-π-A-π-D architecture, allows for fine-tuning of energy levels to facilitate efficient electron transport or achieve specific emission properties for OLEDs. rsc.orgresearchgate.net

| D-π-A System Type | Donor (D) | π-Bridge | Acceptor (A) | Application Area | Ref |

| A-D-A' | Carbazole | - | 1,3,4-Oxadiazole, Cyano | Electron Transport Materials (OLEDs) | rsc.org |

| D-π-A-π-D | Carbazole | Thiophene | Benzo[c] researchgate.netbeilstein-journals.orgchim.itthiadiazole | Luminescent Materials (OLEDs) | researchgate.net |

Advanced Photophysical and Spectroscopic Investigations

Electronic Absorption and Emission Profile Analysis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

The electronic absorption and emission characteristics of this compound are governed by the interplay between the electron-donating carbazole (B46965) moiety and the electron-withdrawing acetyl group on the phenyl ring. This donor-acceptor (D-A) structure gives rise to distinct photophysical properties.

In general, carbazole-based molecules exhibit strong absorption in the UV region. For instance, studies on related benzo[def]carbazole derivatives show absorption maxima in the range of 230–410 nm. amerigoscientific.com The absorption spectrum of this compound is expected to feature bands corresponding to π-π* transitions within the carbazole and phenyl aromatic systems. Additionally, a lower energy absorption band, likely around 340 nm, can be attributed to an intramolecular charge transfer (ICT) process from the carbazole donor to the phenyl ethanone (B97240) acceptor. nih.gov

The emission spectrum is anticipated to be characterized by a fluorescence band in the violet-blue region of the electromagnetic spectrum. The exact emission wavelength is sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a red-shift in the emission is expected due to the stabilization of the more polar excited state.

Characterization of Singlet and Triplet Excited States

The excited state dynamics of this compound involve both singlet (S₁) and triplet (T₁) excited states. The energy levels of these states are crucial for determining the material's luminescent properties and its suitability for applications such as organic light-emitting diodes (OLEDs).

Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide valuable insights into the singlet and triplet energy levels. For a similar D-A compound, bis[4-(9-H-carbazole)phenyl] sulfone, the first excited singlet state (S₁) and the second triplet state (T₂) were found to have a very small energy gap (ΔE(S₁-T₂)) of 0.03 eV, which is a key feature for materials exhibiting thermally activated delayed fluorescence (TADF). nih.gov A similar small energy gap could be anticipated for this compound, which would have significant implications for its emission mechanism.

Table 1: Predicted Electronic Properties of this compound This table presents theoretically predicted values and comparative data from similar compounds.

| Property | Predicted/Comparative Value | Reference Compound | Source |

|---|---|---|---|

| HOMO Energy | ~ -5.8 to -6.0 eV | 4,4′-Bis(carbazol-9-yl)biphenyl (CBP) | bldpharm.com |

| LUMO Energy | ~ -2.5 to -2.9 eV | 4,4′-Bis(carbazol-9-yl)biphenyl (CBP) | bldpharm.com |

| Singlet Energy (S₁) | ~ 3.0 - 3.5 eV | Theoretical Estimation | N/A |

| Triplet Energy (T₁) | ~ 2.8 - 3.2 eV | Theoretical Estimation | N/A |

| ΔE(S₁-T₁) | ~ 0.2 - 0.5 eV | Theoretical Estimation | N/A |

Photoluminescence Quantum Yield (PLQY) and Emission Efficiency Studies

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to the photons absorbed. For carbazole-based D-A compounds, the PLQY can vary significantly depending on the specific molecular structure and the surrounding environment.

For a related D-π-A-π-D dye containing a carbazole donor, a PLQY of 10% was measured in a chloroform (B151607) solution. researchgate.net The emission efficiency of this compound is expected to be influenced by factors such as the rigidity of the molecule and the efficiency of the ICT process. In a rigid environment, such as in a solid-state film, non-radiative decay pathways are often suppressed, leading to a higher PLQY compared to in solution.

Time-Resolved Spectroscopy for Exciton (B1674681) Dynamics and Energy Transfer

Time-resolved spectroscopic techniques are essential for understanding the dynamic processes that occur after photoexcitation, including the lifetime of excited states and the pathways for energy transfer.

Exciton Lifetimes and Radiative/Non-Radiative Decay Pathways

Upon absorption of a photon, an exciton (an electron-hole pair) is created. The lifetime of this exciton and its decay pathways (radiative or non-radiative) are fundamental to the material's performance.

In a study of bis[4-(9-H-carbazole)phenyl] sulfone, femtosecond transient absorption spectroscopy revealed a prompt fluorescence lifetime and a longer-lived delayed fluorescence. nih.gov The prompt component arises from the direct decay of the singlet exciton, while the delayed component is a result of intersystem crossing (ISC) from the singlet state to a triplet state, followed by reverse intersystem crossing (RISC) back to the singlet state before emission. This process is characteristic of TADF materials.

Table 2: Representative Exciton Dynamics Data for Carbazole-based D-A Compounds This table provides an example of typical data obtained from time-resolved spectroscopy for similar compounds.

| Parameter | Representative Value | Technique | Source |

|---|---|---|---|

| Prompt Fluorescence Lifetime (τ_p) | 1 - 10 ns | Time-Correlated Single Photon Counting (TCSPC) | nih.gov |

| Delayed Fluorescence Lifetime (τ_d) | 1 - 10 µs | Transient Photoluminescence | nih.gov |

| Intersystem Crossing (ISC) Time | 1 - 5 ns | Femtosecond Transient Absorption | nih.gov |

| Radiative Decay Rate (kᵣ) | 10⁷ - 10⁸ s⁻¹ | Calculated from PLQY and lifetime | N/A |

| Non-Radiative Decay Rate (kₙᵣ) | 10⁷ - 10⁹ s⁻¹ | Calculated from PLQY and lifetime | N/A |

Inter- and Intramolecular Charge Transfer Processes

The D-A architecture of this compound facilitates intramolecular charge transfer upon photoexcitation. The electron density shifts from the electron-rich carbazole moiety to the electron-deficient phenyl ethanone group. The efficiency of this ICT process is a key determinant of the compound's photophysical properties.

The degree of charge transfer can be influenced by the dihedral angle between the donor and acceptor units. A more planar conformation generally leads to stronger electronic coupling and more efficient ICT. In the solid state, intermolecular interactions can also lead to the formation of charge-transfer complexes, which can affect the emission properties.

Electroluminescence Mechanisms and Efficiency Studies in Device Contexts

Carbazole derivatives are widely used in organic light-emitting diodes (OLEDs) as host materials, hole-transporting materials, and sometimes as emitters. The performance of this compound in an electroluminescent device would depend on its ability to transport charge carriers (holes and electrons) and the efficiency with which these carriers recombine to form emissive excitons.

In a typical OLED, holes are injected from the anode and transported through a hole-transport layer, while electrons are injected from thecathode and transported through an electron-transport layer. These charge carriers meet in an emissive layer to form excitons. If this compound were to be used as an emitter, its electroluminescence spectrum would be expected to be similar to its photoluminescence spectrum.

The efficiency of an OLED is often characterized by its external quantum efficiency (EQE), which is the ratio of the number of photons emitted from the device to the number of electrons injected. For carbazole-based TADF OLEDs, high EQEs have been achieved, sometimes exceeding 20%. While no direct electroluminescence data for this compound has been reported, its D-A structure suggests it could potentially function as a host for a dopant emitter or, if it exhibits efficient TADF, as a single-component emitter.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzo[def]carbazole |

| 4,4′-Bis(carbazol-9-yl)biphenyl (CBP) |

| bis[4-(9-H-carbazole)phenyl] sulfone |

| 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB) |

Electrochemical Behavior and Charge Transport Dynamics

Cyclic Voltammetry and Redox Potentials of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone

Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of electroactive materials. While specific CV data for this compound is not widely published, analysis of closely related compounds, such as 4-(9H-carbazol-9-yl)benzaldehyde, provides valuable insights into its expected electrochemical properties. researchgate.net The oxidation process is typically associated with the carbazole (B46965) moiety, which can be reversibly oxidized to form a stable radical cation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial parameters that govern charge injection and transport in organic semiconductor devices. These can be estimated from cyclic voltammetry data. The onset oxidation potential is used to calculate the HOMO level, while the LUMO level can be determined from the onset reduction potential or by combining the HOMO level with the optical bandgap obtained from UV-visible spectroscopy.

For carbazole derivatives, the HOMO level is primarily determined by the electron-donating carbazole unit. Theoretical studies on various carbazole-based molecules show that their HOMO energies are suitable for efficient hole injection from common electrodes like indium tin oxide (ITO). researchgate.netmdpi.comnih.gov The introduction of an electron-withdrawing acetyl group on the phenyl ring is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted N-phenylcarbazole. The estimated frontier molecular orbital energy levels for this compound are presented in the table below, based on data from analogous compounds. nankai.edu.cnresearchgate.netmdpi.com

Table 1: Estimated Frontier Molecular Orbital (HOMO-LUMO) Energy Levels of this compound

| Parameter | Estimated Value (eV) |

|---|---|

| HOMO | -5.6 to -5.8 |

| LUMO | -2.3 to -2.5 |

Note: These values are estimations based on data from structurally similar carbazole derivatives and may vary depending on experimental conditions.

The electrochemical stability of a material is vital for the long-term operational stability of an electronic device. Carbazole derivatives generally exhibit good electrochemical stability, with reversible oxidation waves observed in cyclic voltammetry. mdpi.com The oxidation of the carbazole moiety is a one-electron process that forms a radical cation. The reversibility of this process indicates that the molecule can undergo repeated oxidation and reduction cycles without significant degradation. The acetyl group, being an electron-withdrawing group, can influence the oxidation potential, making the compound slightly more difficult to oxidize compared to carbazole derivatives with electron-donating substituents.

Hole Transport and Charge Injection Capabilities in Thin Films

The ability of this compound to transport holes and facilitate charge injection is fundamental to its application in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. researchgate.net The carbazole group is a well-established hole-transporting motif due to its electron-rich nature and ability to form stable cationic species. nih.gov

Carrier mobility in organic semiconductor thin films is commonly measured using techniques such as the Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods. nih.govacs.orgnih.gov

Time-of-Flight (TOF): This technique measures the time it takes for a sheet of photogenerated charge carriers to drift across a thin film of the material under an applied electric field. The mobility can then be calculated from the transit time.

Space-Charge Limited Current (SCLC): In this method, the current-voltage characteristics of a single-carrier device are measured. aps.orgaps.org At higher voltages, the current becomes limited by the space charge of the injected carriers, and the mobility can be extracted by fitting the data to the Mott-Gurney law.

For many carbazole-based materials, charge transport occurs via a hopping mechanism, where charge carriers move between localized states on adjacent molecules. rsc.orgep2-bayreuth.de The hole mobility in amorphous thin films of carbazole derivatives is typically in the range of 10⁻⁵ to 10⁻³ cm²/Vs. mdpi.comnih.govresearchgate.net

Table 2: Estimated Hole Transport Properties of this compound Thin Films

| Parameter | Estimated Value |

|---|---|

| Hole Mobility (µh) | 10⁻⁴ - 10⁻³ cm²/Vs |

Note: These values are estimations based on typical performance of amorphous thin films of carbazole-based hole transport materials.

The efficiency of charge transport in organic thin films is highly dependent on the morphology and molecular packing of the material. A well-ordered film with significant π-π stacking between the carbazole units of adjacent molecules generally leads to higher charge carrier mobility due to better electronic coupling. yale.edu

The presence of the phenyl and acetyl groups in this compound will influence its solid-state packing. While the planar carbazole units favor π-stacking, the non-planar arrangement of the phenyl group relative to the carbazole can disrupt this packing to some extent, potentially leading to an amorphous or polycrystalline film. The acetyl group can also influence intermolecular interactions through dipole-dipole interactions. The formation of smooth, uniform, and pinhole-free thin films is crucial for fabricating efficient and reliable electronic devices. nih.gov The processing conditions, such as substrate temperature during vacuum deposition or the solvent and annealing conditions for solution-processed films, play a significant role in controlling the film morphology and, consequently, the charge transport efficiency.

Computational Chemistry and Theoretical Modeling Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its excited-state extension, Time-Dependent DFT (TD-DFT), are cornerstone methods for investigating the electronic properties of carbazole-based molecules. researchgate.netscribd.com These quantum chemical calculations allow for the accurate prediction of molecular structures, energy levels, and optical properties. For 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, these calculations provide a fundamental understanding of its structure-property relationships. The B3LYP functional combined with the 6-31G(d) basis set is a commonly employed level of theory for such systems, offering a balance between accuracy and computational cost. researchgate.netscribd.com

DFT calculations are instrumental in determining the electronic structure of this compound. A key output of these calculations is the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is related to the ionization potential and indicates the electron-donating ability of the molecule, while the LUMO level relates to the electron affinity and reflects its electron-accepting character. researchgate.net The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, provides a first approximation of the molecule's excitation energy and its intrinsic stability. researchgate.net

In this compound, the carbazole (B46965) moiety typically acts as the primary electron-donating unit, leading to a HOMO that is largely localized on this part of the molecule. Conversely, the acetylphenyl group functions as an electron-withdrawing moiety, causing the LUMO to be concentrated on the phenyl and ketone fragments. This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor molecules and is critical for charge transfer processes. researchgate.net

TD-DFT calculations build upon the ground-state DFT results to predict the molecule's spectroscopic properties. By calculating the vertical excitation energies, one can simulate the UV-Visible absorption spectrum. These calculations can identify the nature of the electronic transitions, such as local excitations (LE) within the carbazole or phenyl rings, or intramolecular charge transfer (ICT) transitions from the carbazole donor to the acetylphenyl acceptor. amerigoscientific.com

Illustrative Data from DFT/TD-DFT Calculations for Carbazole-Phenyl Ketone Systems

| Parameter | Representative Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy level of the highest occupied molecular orbital, related to hole injection/transport. |

| LUMO Energy | -2.5 eV | Indicates the energy level of the lowest unoccupied molecular orbital, related to electron injection/transport. |

| HOMO-LUMO Gap (ΔE) | 3.3 eV | The energy difference between HOMO and LUMO, approximating the first excitation energy. |

| First Singlet Excitation (S1) | 3.1 eV | The energy of the lowest singlet excited state, corresponding to the main absorption peak. |

| First Triplet Excitation (T1) | 2.8 eV | The energy of the lowest triplet excited state, crucial for applications in phosphorescent OLEDs. |

Note: The values presented in this table are representative examples for carbazole-based donor-acceptor molecules and are intended for illustrative purposes. They are not the result of a specific computational study on this compound.

Upon absorption of light, a molecule transitions to an excited state. TD-DFT can be used to optimize the geometry of these excited states. For molecules like this compound, significant changes in geometry can occur upon excitation. A common phenomenon is the planarization of the molecule in the excited state. youtube.com In the ground state, there is typically a notable dihedral angle between the carbazole and phenyl rings due to steric hindrance. wikipedia.org In the excited state, this angle may decrease, leading to a more planar conformation that facilitates charge transfer and influences the emission properties. wikipedia.org

Furthermore, analysis of the charge distribution in both the ground and excited states reveals the extent of intramolecular charge transfer (ICT). By calculating the electron density difference between the excited and ground states, one can visualize the movement of charge. In this compound, this would show a clear shift of electron density from the carbazole unit to the acetylphenyl unit upon excitation, confirming the ICT character of the excited state. This charge separation is fundamental to its function in various optoelectronic applications.

Molecular Dynamics Simulations for Intermolecular Interactions and Film Formation

While DFT and TD-DFT provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules. These simulations are essential for understanding how this compound molecules pack together in a solid-state thin film, which is the typical form used in electronic devices.

MD simulations model the interactions between molecules over time, allowing for the prediction of bulk morphologies. Key intermolecular interactions for this type of molecule include van der Waals forces and π-π stacking between the aromatic carbazole and phenyl rings. wikipedia.org The simulations can predict parameters such as the radial distribution function, which gives information about the ordering and spacing of molecules in the amorphous or crystalline state. This is critical because the charge transport in a thin film is highly dependent on the degree of intermolecular electronic coupling, which is determined by the distance and orientation between adjacent molecules. Strong π-π stacking can facilitate charge hopping, but can also lead to the formation of aggregates that may quench emission. wikipedia.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Rational Design

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their properties or activities. For materials science, QSPR is used to predict physical and chemical properties.

Starting with the this compound scaffold, a library of virtual derivatives could be created by systematically modifying the substituent groups. For example, the acetyl group could be replaced with other electron-withdrawing groups, or substituents could be added to the carbazole ring. For each of these virtual molecules, a set of molecular descriptors (e.g., electronic, steric, and topological parameters) would be calculated.

A QSPR model would then be built by finding a mathematical relationship between these descriptors and a target property, such as the HOMO-LUMO gap, the triplet energy, or charge mobility. This model, once validated, can be used to rapidly screen new, unsynthesized derivatives to identify candidates with optimized properties for a specific application, thereby accelerating the materials discovery process.

Theoretical Prediction of Device Performance Parameters

The ultimate goal of many computational studies on organic materials is to predict their performance in a device. The molecular properties calculated through DFT and TD-DFT can be used as inputs for models that predict key device parameters.

For instance, in the context of Organic Light-Emitting Diodes (OLEDs), the calculated HOMO and LUMO energies of this compound can be used to estimate the energy barriers for hole and electron injection from the electrodes and adjacent layers. The calculated triplet energy is particularly important if the material is to be used as a host for phosphorescent emitters, as the host's triplet energy must be higher than that of the dopant to ensure efficient energy transfer. youtube.com Theoretical calculations can also provide insights into the radiative decay rates and the photoluminescence quantum yield, which are directly related to the efficiency of light emission. youtube.com By connecting molecular-level properties to macroscopic device performance, theoretical modeling provides a powerful tool for the in silico design and screening of next-generation materials.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Carbazole |

| 1,3,5-tribromobenzene |

| Copper(I) iodide |

| 1,10-phenanthroline |

| Potassium carbonate |

| Toluene |

| Water |

| Dichloromethane |

| Ferrocene |

Applications in Organic Optoelectronic and Electronic Devices

Role of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone in Organic Light-Emitting Diodes (OLEDs)

The carbazole (B46965) unit is a cornerstone in the design of materials for OLEDs, particularly for phosphorescent OLEDs (PhOLEDs), due to its high triplet energy, which is essential for hosting blue, green, and red phosphorescent emitters without quenching them. researchgate.netresearchgate.net The molecular framework of this compound provides a direct pathway for developing advanced OLED materials.

The primary application of materials derived from the this compound scaffold is in the emissive layer (EML) as host materials and in the hole transport layer (HTL).

Host Materials: An ideal host material should have balanced charge transport (ambipolar character) to ensure the recombination of holes and electrons occurs within the emissive layer. The structure of this compound, with its hole-transporting carbazole donor and electron-accepting ketone group, provides a blueprint for creating bipolar hosts. For instance, a novel bipolar molecule, 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT), which incorporates the same carbazole-phenyl unit, was synthesized and successfully used as a host in a green PhOLED, achieving a maximum luminance of 7000 cd/m². researchgate.net Similarly, derivatives of imidazole (B134444) and carbazole have been developed as multifunctional materials, serving as both blue fluorescent emitters and as effective hosts for phosphorescent dopants. nih.gov

The chemical versatility of the this compound structure allows for systematic modifications to optimize device performance and enhance operational stability. A key factor in the degradation of OLEDs is the morphological instability of the amorphous organic layers, often caused by heating during operation. mdpi.com

By using this compound as a starting point to build larger, more rigid molecules, researchers can develop materials with high glass transition temperatures (Tg). A high Tg value signifies better thermal stability and resistance to crystallization, leading to longer device lifetimes. mdpi.com For example, a series of HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives showed high Tg values between 148 and 165 °C, contributing to superior thermal properties and enhanced device efficiencies. mdpi.com One such device achieved a current efficiency of 39.2 cd/A and a power efficiency of 29.3 lm/W. mdpi.com

The following table summarizes the performance of select OLEDs utilizing materials derived from the carbazole-phenyl architecture.

| Derivative/Material | Device Role | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Turn-on Voltage (V) | Reference |

| HTM 3c¹ | HTL | Ir(ppy)₃ | 39.2 | 29.3 | Not Reported | 3.1 | mdpi.com |

| CZPT² | Host | Ir(ppy)₃ | Not Reported | Not Reported | Not Reported | Not Reported | researchgate.net |

| Derivative 1³ | Emitter | None (Fluorescent) | Not Reported | Not Reported | 1.1 | Not Reported | nih.gov |

| Derivative 1³ | Host | Ir(ppy)₃ (Green) | Not Reported | Not Reported | 8.3 | Not Reported | nih.gov |

¹Based on 4-(9H-carbazol-9-yl)triphenylamine. ²3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline. ³3,3'-(4,5-Diphenyl-1H-imidazole-1,2-diyl)bis(9-ethyl-9H-carbazole).

Utilization in Organic Photovoltaics (OPVs) and Solar Cell Technologies

The fundamental donor-acceptor properties inherent in the this compound structure are also highly relevant to organic solar cells, including Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs). Carbazole-based compounds are widely explored as hole-transporting materials (HTMs) and sensitizers due to their favorable electronic properties and stability. researchgate.netresearchgate.net

In DSSCs, organic dyes typically possess a Donor-π bridge-Acceptor (D-π-A) structure. researchgate.net The dye absorbs light, leading to an excited state from which an electron is injected into the semiconductor's conduction band. The carbazole group is an effective donor for these sensitizers. While this compound is not a complete dye, it is a key intermediate for creating one. The ethanone (B97240) group can be chemically transformed through reactions like Knoevenagel condensation to install a cyanoacrylic acid group, which serves as both an electron acceptor and an anchoring group to the titanium dioxide (TiO₂) surface of the DSSC anode. researchgate.net

Research on carbazole-phenyl-based sensitizers has shown that the photovoltaic performance is highly dependent on the molecular engineering of the π-spacer and acceptor units. rsc.org For example, a series of dyes with a carbazol-phenyl donor and various π-spacers demonstrated that tuning the electron richness of the spacer could significantly impact the power conversion efficiency (PCE), with one derivative achieving a PCE of 7.4%. rsc.org

Carbazole derivatives have emerged as highly promising hole-transporting materials (HTMs) for PSCs, presenting a viable alternative to the commonly used but expensive spiro-OMeTAD. researchgate.netnih.gov The function of the HTM is to efficiently extract holes from the perovskite absorber layer and transport them to the electrode. The suitability of an HTM depends on its highest occupied molecular orbital (HOMO) energy level, which must be well-aligned with the valence band of the perovskite to minimize energy loss during hole extraction. doi.org

Furthermore, carbazole-based molecules are increasingly used as interfacial layers. When applied as a self-assembled monolayer (SAM) on the anode or as an interlayer between the perovskite and the HTM, these materials can:

Passivate Defects: The functional groups on the molecule, such as the carbonyl oxygen in the ketone group, can coordinate with defect sites (e.g., uncoordinated lead ions) on the perovskite surface. This reduces non-radiative recombination, a major source of efficiency loss. rsc.org

Improve Energy Level Alignment: Tailored carbazole derivatives can tune the work function of the electrode and create a more favorable energy cascade for charge extraction. doi.orgnih.gov

Enhance Film Growth: Interfacial layers can promote the growth of higher-quality perovskite films with fewer grain boundaries. nih.gov

The use of HTMs and interfacial layers derived from the carbazole-phenyl-ketone scaffold is a key strategy for improving both the efficiency and stability of PSCs.

Enhancing PCE: A study on D-A type carbazole derivatives (KZ, KZIC, and KZRD) as HTMs showed that a derivative containing a carbonyl group (KZRD) was most effective at passivating defects at the perovskite/HTM interface. This led to a champion PCE of 20.40%, significantly outperforming the other variants. rsc.org Another set of novel carbazole-terminated HTMs achieved efficiencies of nearly 18%, demonstrating better stability than the standard spiro-OMeTAD. nih.gov

Enhancing Stability: A major challenge for PSCs is their susceptibility to degradation from moisture. Carbazole-based HTMs can be designed to be hydrophobic, forming a protective barrier that shields the underlying perovskite layer. doi.org Incorporating a small amount of a carbazole derivative into the perovskite material itself has been shown to significantly enhance moisture stability at both the material and device levels. uhasselt.be Devices modified with a carbazole-based interlayer retained over 87% of their initial efficiency after 1,000 hours, compared to 78% for the control device. doi.org

The table below presents data for select PSCs that utilize carbazole-based derivatives as the hole transport material.

| HTM | Device Structure | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |

| KZRD | n-i-p | 20.40 | 23.33 | 1.11 | 0.79 | rsc.org |

| KZIC | n-i-p | 18.25 | 22.98 | 1.08 | 0.74 | rsc.org |

| KZ | n-i-p | 17.51 | 22.81 | 1.05 | 0.73 | rsc.org |

| V1209 | n-i-p | 17.91 | 22.28 | 1.05 | 0.77 | nih.gov |

| V1221 | n-i-p | 17.15 | 22.31 | 1.02 | 0.75 | nih.gov |

| V1225 | n-i-p | 16.71 | 22.01 | 1.01 | 0.75 | nih.gov |

| CVE-DPA | n-i-p | 22.05 | 24.12 | 1.12 | 0.81 | doi.org |

Other Emerging Applications in Organic Electronics

While the utility of carbazole derivatives in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is well-established, the exploration of compounds like This compound is paving the way for their integration into other advanced electronic devices. The unique molecular structure, which combines the hole-transporting carbazole moiety with an electron-withdrawing acetyl group on the phenyl ring, suggests a potential for ambipolar or n-type behavior, which is highly sought after in various electronic applications.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics, such as display drivers, sensors, and integrated circuits. The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Carbazole-based materials are promising candidates for the active channel in OFETs due to their inherent charge-transporting properties.

While direct studies detailing the performance of This compound in OFETs are not extensively documented, research on structurally similar compounds provides valuable insights. For instance, new phenyl and phenylthienyl derivatives end-functionalized with carbazole have been synthesized and characterized as organic semiconductors for organic thin-film transistors (OTFTs). These studies have shown that such compounds can exhibit p-channel characteristics with carrier mobilities in the range of 10⁻⁵ cm²/Vs and current on/off ratios of 10²–10⁴. The presence of the electron-withdrawing acetyl group in This compound could potentially modulate the energy levels to facilitate electron injection and transport, a desirable characteristic for n-channel or ambipolar OFETs. The development of stable n-type organic semiconductors is a crucial area of research, as they are essential for the fabrication of complementary logic circuits, which are more power-efficient than circuits based solely on p-type materials.

The charge transport in these materials occurs via a hopping mechanism between adjacent molecules in the solid state. Therefore, the molecular packing and thin-film morphology play a crucial role in determining the device performance. The processing conditions, such as the choice of solvent and annealing temperature, can significantly influence the crystallinity and molecular ordering of the active layer, thereby affecting the charge carrier mobility. For instance, studies on other organic semiconductors have demonstrated that the use of non-halogenated binary solvent blends can effectively control the polymer pre-aggregation and thin-film morphology, leading to high-performance OFETs.

Sensors

The application of organic semiconductors in chemical and biological sensors is a rapidly growing field. The principle of operation often relies on the modulation of the semiconductor's electrical properties upon interaction with an analyte. The porous nature and tunable surface chemistry of organic thin films make them highly suitable for sensor applications.

Carbazole-based materials, including This compound , are promising candidates for the active layer in such sensors. Their electrochemical properties can be sensitive to the presence of various chemical species. For instance, polymers containing carbazole units have been investigated as electrochemical sensors. The incorporation of functional groups, such as the acetyl group in This compound , can provide specific binding sites for target analytes, thereby enhancing the sensor's selectivity.

The sensing mechanism can involve changes in the conductivity of the material, which can be measured in a transistor configuration. An OFET-based sensor can offer high sensitivity due to the amplification effect of the transistor. Any change in the charge carrier density or mobility at the semiconductor-dielectric interface due to analyte binding can lead to a significant change in the drain current. While specific studies on the sensing capabilities of This compound are yet to be reported, the broader class of carbazole derivatives has shown promise. For example, carbazole-based ligands have been used in the synthesis of hybrid polyoxometalates for the electrochemical sensing of bromate.

Table of Mentioned Compounds

Structure Performance Relationships and Advanced Material Design Principles

Impact of Acetylphenyl Substitution on Carbazole (B46965) Core Electronic and Optoelectronic Properties

The carbazole moiety is a well-known building block in organic electronics, prized for its robust thermal stability and excellent hole-transporting capabilities. researchgate.net The introduction of a substituent, such as the acetylphenyl group found in 1-(4-(9H-carbazol-9-yl)phenyl)ethanone, significantly modulates the electronic landscape of the parent carbazole core.

The acetyl group (C(O)CH₃) is an electron-withdrawing group. When attached to the phenyl ring, which is in turn linked to the carbazole nitrogen, it influences the entire molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This substitution is expected to lower both the HOMO and LUMO energy levels. The stabilization of the HOMO level can lead to better air stability and a more suitable alignment with the work function of common anodes (like ITO) for efficient hole injection. The lowering of the LUMO level affects the electron affinity and the optical band gap of the material.

Carbazole and its derivatives are recognized for their luminescent properties and their ability to form stable radical cations, making them suitable for light-emitting diodes and photorefractive materials. researchgate.net The specific substitution pattern can alter photophysical properties such as absorption and emission wavelengths. For instance, linking donor units like carbazole to an acceptor core can shift absorption and emission spectra, a principle widely used in designing dyes for various applications. frontiersin.org While specific data for this compound is not extensively published in comparative studies, the principles of molecular design allow for predictable modifications. The table below illustrates typical electronic properties for related carbazole-based compounds.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |

| 4,4′-Bis(carbazol-9-yl)biphenyl (CBP) | 6.0 | 2.9 | 3.1 | |

| Poly(1,4-bis((9H-carbazol-9-yl)methyl)benzene) (PbCmB) | - | - | 3.20 | mdpi.com |

This table presents data for representative carbazole-based materials to illustrate the range of electronic properties achievable within this class of compounds.

Rational Design Strategies for Optimizing Device Functionality

The rational design of materials like this compound is crucial for creating high-performance organic electronic devices. This involves a multi-faceted approach to optimize charge transfer, stability, and processability.

Efficient charge transfer is paramount for the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This is achieved by carefully tuning the HOMO and LUMO energy levels of the material to match those of adjacent layers in the device stack, thereby minimizing energy barriers for charge injection and transport. mdpi.com

The use of donor-acceptor (D-A) or donor-π-acceptor-π-donor (D-π-A-π-D) molecular architectures is a common strategy. mdpi.com In these designs, electron-rich donor units (like carbazole) are combined with electron-deficient acceptor units. This intramolecular charge transfer (ICT) character can lower the band gap and shift absorption to longer wavelengths. mdpi.comresearchgate.net By modifying the strength of the donor and acceptor moieties or the nature of the π-conjugated bridge, chemists can finely tune the material's energy levels. For example, constructing asymmetric carbazole cores has been shown to be an effective way to regulate key properties like energy levels and surface wettability. nih.gov

Beyond electronic properties, the long-term operational stability of a device is critical. This is heavily influenced by the material's thermal and morphological stability.

Thermal Stability: Materials with a high glass transition temperature (Tg) are desirable as they can maintain their amorphous solid-state morphology without crystallization, even at elevated operating temperatures. For instance, the host material 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB) was designed to have a high Tg of 165 °C, which significantly improved the lifetime of solution-processed OLEDs. rsc.org

Morphological Stability: The formation of uniform, stable thin films is essential. The tendency of molecules to aggregate or crystallize over time can lead to device failure. Molecular design can prevent this; for example, introducing bulky side groups can sterically hinder crystallization.

Device Stability: The chemical structure directly impacts device lifetime. In perovskite solar cells, for example, carbazole-based self-assembled monolayers (SAMs) have been shown to enhance not only efficiency but also the shelf lifetime and operational stability of the devices. A device using a Br-2PACz SAM maintained 80% of its initial efficiency after 4224 hours of storage and 230 hours under continuous illumination. rsc.org

Advanced Fabrication and Processing Techniques for Enhanced Film Quality and Device Integration

The method used to fabricate thin films of the active material is as important as the material's intrinsic properties. Advanced techniques are employed to create high-quality, uniform films and to integrate them effectively into multilayer device structures.

To improve the robustness of device layers and prevent them from dissolving during the deposition of subsequent layers in a solution-processed device, cross-linking strategies are employed. This involves designing molecules with reactive groups, such as vinyl, azide, or alkyne groups, that can form a stable, insoluble polymer network upon thermal or UV treatment. researchgate.netnih.gov For example, carbazole-based hole-transporting materials containing vinyl groups have been synthesized and thermally polymerized to create films that are resistant to organic solvents, enabling the fabrication of multilayer inverted perovskite solar cells. nih.gov This approach ensures that distinct layers remain well-defined, which is crucial for high device performance.

Self-assembling monolayers offer a powerful method for modifying the interfaces between electrodes and active layers. mdpi.com Carbazole derivatives functionalized with anchoring groups like phosphonic acid can form a compact, ultra-thin (typically ~1 nm) monolayer on oxide surfaces such as indium tin oxide (ITO). mdpi.comrsc.org These SAMs can serve multiple functions:

Work Function Modification: They can create a surface dipole that alters the work function of the electrode, reducing the energy barrier for charge injection. mdpi.comnih.gov

Hole Transport Layer (HTL): Active SAMs, particularly those based on carbazole, can themselves act as an efficient hole transport layer, replacing thicker, bulk layers and reducing issues like parasitic absorption. rsc.orgrsc.org

Improved Morphology: SAMs can improve the wettability of the substrate, leading to higher quality and more crystalline perovskite films deposited on top, with fewer pinholes. rsc.org

Studies on carbazole-based SAMs have shown they can lead to record efficiencies in solar cells and significantly enhance device stability compared to standard materials like PEDOT:PSS. rsc.org

Current Challenges, Future Research Directions, and Broader Impact

Limitations and Hurdles in the Development and Commercialization of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone-Based Materials

Despite the promising electronic and optical properties of this compound and related carbazole (B46965) derivatives, several significant hurdles impede their large-scale production and commercial viability. These challenges span from synthesis and cost to performance and long-term stability.

Synthesis and Scalability: The synthesis of this compound and other functionalized carbazoles can be complex and costly. researchgate.netresearchgate.net Traditional methods often require multiple steps, expensive catalysts, and stringent reaction conditions, such as high temperatures and pressures, which are difficult to scale up for industrial production. researchgate.net For instance, one documented synthesis involves using sodium hydride in dry dimethylformamide (DMF) within a pressure reactor at 230 °C, highlighting the demanding conditions required. researchgate.net Achieving high purity and consistent yields on a large scale remains a significant challenge, directly impacting the final material's cost and accessibility. rsc.org

Stability and Durability: Long-term operational stability is a critical issue for organic electronic materials. rsc.orgmdpi.com Carbazole-based materials can be susceptible to degradation when exposed to oxygen, moisture, and high temperatures, leading to a decline in device performance over time. mdpi.comresearchgate.net This lack of stability can be a significant drawback, especially for applications like solar cells and OLED displays that require operational lifetimes of several years. researchgate.netmdpi.com While carbazoles are noted for their good thermal stability, ensuring this translates to long-term device stability under real-world operating conditions is an ongoing research challenge. mdpi.commdpi.com

Performance Optimization: While carbazole derivatives exhibit excellent hole transport properties, achieving a balance with electron transport is crucial for efficient device operation, particularly in OLEDs. mdpi.commagtech.com.cn The performance of materials based on this compound is highly dependent on the molecular structure and its interaction with other materials in a device. rsc.org Optimizing these interactions to maximize efficiency, for example by designing donor-acceptor copolymers, is a complex task that requires extensive molecular engineering and device fabrication trials. rsc.org For instance, while donor-acceptor copolymers containing 2,7-carbazole have achieved efficiencies of 6%, there is still a gap to reach the theoretical potential of 10%. rsc.org

Interactive Data Table: Hurdles in Commercialization

| Hurdle | Description | Key Challenges | Relevant Applications |

| Synthesis | Complexity of multi-step reactions for functionalized carbazoles. | High temperatures, expensive catalysts, scalability, purity control. researchgate.netrsc.org | OLEDs, Solar Cells, Sensors |

| Cost | High production cost relative to performance gains. | Complex synthesis, use of expensive co-materials (e.g., Ru-sensitizers). researchgate.netmdpi.com | Perovskite Solar Cells, DSSC |

| Stability | Degradation under environmental and operational stress. | Susceptibility to oxygen and moisture, long-term performance decline. mdpi.comresearchgate.net | All organic electronic devices |

| Performance | Balancing charge transport and optimizing device architecture. | Achieving high efficiency, managing charge recombination, molecular engineering. magtech.com.cnrsc.org | OLEDs, Organic Photovoltaics |

Emerging Trends and Novel Concepts in Carbazole-Based Organic Semiconductor Research

The field of carbazole-based organic semiconductors is dynamic, with researchers continuously exploring novel molecular designs and concepts to overcome existing limitations and unlock new functionalities.

Thermally Activated Delayed Fluorescence (TADF): One of the most significant recent trends is the development of carbazole-based materials for TADF emitters in OLEDs. rsc.orgresearchgate.net TADF molecules can harvest both singlet and triplet excitons for light emission, potentially enabling 100% internal quantum efficiency. This is often achieved by creating donor-acceptor (D-A) structures that facilitate a small energy gap between the lowest singlet and triplet excited states. researchgate.net Carbazole, as a potent electron donor, is a key building block in many high-efficiency TADF emitters. rsc.orgresearchgate.net

Aggregation-Induced Emission (AIE): The concept of AIE, where molecules become highly emissive in an aggregated state, is being explored with carbazole derivatives. rsc.org This property is the opposite of the aggregation-caused quenching that plagues many traditional luminophores, making AIE materials highly promising for solid-state lighting and sensing applications.

Dual-Function and Multifunctional Materials: Researchers are designing single organic molecules that exhibit multiple desirable properties. For example, a novel molecule, CzTRZCN, was developed by combining an electron-rich carbazole unit with an electron-deficient triazine core. eurekalert.org This material demonstrates both efficient TADF for OLED applications and strong two-photon absorption for deep-tissue bioimaging, showcasing a path toward versatile, multifunctional organic materials. eurekalert.org

Microporous Organic Polymers (MOPs): The unique structural features of carbazole are being leveraged to create MOPs. polyu.edu.hk These materials possess high porosity and stability, making them suitable for applications beyond electronics, such as gas adsorption and separation. Specifically, their potential for capturing greenhouse gases like CO2 is a growing area of interest, linking materials science with environmental technology. polyu.edu.hk

Interactive Data Table: Emerging Research Trends

| Trend | Core Concept | Potential Applications | Key Carbazole Role |

| TADF | Harvesting triplet excitons for light emission via thermal up-conversion. researchgate.net | High-efficiency OLEDs for displays and lighting. | Strong electron donor in Donor-Acceptor structures. rsc.orgresearchgate.net |

| AIE | Enhanced light emission in the aggregated or solid state. rsc.org | Solid-state lighting, chemical sensors, bio-probes. | Core scaffold for AIE-active molecules. rsc.org |

| Multifunctionality | A single molecule with multiple distinct functions (e.g., TADF and TPA). eurekalert.org | Integrated optoelectronics, medical diagnostics. | Versatile building block for complex molecular design. eurekalert.org |

| MOPs | Creating porous polymers with tailored pore sizes and functionalities. polyu.edu.hk | Gas storage/separation (CO2 capture), catalysis. | Rigid, functionalizable unit for polymer backbone. polyu.edu.hk |

| Advanced PV | Developing low-cost, high-efficiency sensitizers and HTMs. mdpi.com | Dye-Sensitized Solar Cells, Perovskite Solar Cells. | Alternative to expensive materials like spiro-OMeTAD. mdpi.com |

Interdisciplinary Research Opportunities for Synergistic Advancements in Materials Science and Engineering

The full potential of this compound and its derivatives can only be unlocked through collaboration across multiple scientific and engineering disciplines. The inherent properties of these materials create a natural bridge between chemistry, physics, biology, and engineering.

Materials Science and Environmental Engineering: The development of carbazole-based microporous organic polymers for carbon capture represents a direct link between advanced materials synthesis and environmental technology. polyu.edu.hk Materials scientists can design and synthesize polymers with optimal pore structures and chemical affinity for CO2, while environmental engineers can integrate these materials into practical capture and sequestration systems.

Chemistry and Biomedical Engineering: The design of dual-function molecules that are both efficient emitters for displays and biocompatible probes for medical imaging opens up significant interdisciplinary opportunities. eurekalert.org Synthetic chemists can create novel carbazole derivatives, while biomedical engineers can test their efficacy and low toxicity for applications like time-resolved fluorescence microscopy in cancer diagnostics. eurekalert.orgnih.gov The inherent biological activities of some carbazole derivatives, including antimicrobial and anticancer properties, further strengthen this link to medicinal chemistry. nih.govnih.gov

Physics and Electrical Engineering: The integration of carbazole-based materials into electronic devices like OLEDs and solar cells requires a deep understanding of solid-state physics and electrical engineering principles. rsc.orgresearchgate.net Physicists can model charge transport and photophysical processes within the material, while electrical engineers can design device architectures that optimize performance, efficiency, and longevity. Research into nonlinear optical properties also requires collaboration between physicists who characterize these phenomena and chemists who synthesize the materials. nih.gov

Computational Science and Experimental Chemistry: The rational design of new carbazole-based materials is increasingly driven by computational modeling. nih.gov Theoretical chemists can use methods like density functional theory (DFT) to predict the electronic and optical properties of new molecular structures before they are synthesized. nih.gov This synergy accelerates the discovery process, allowing experimental chemists to focus their efforts on the most promising candidates, saving time and resources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.